

Synergistic Anti-Tumor Activity of Zanzalintinib and Nivolumab: A Comparative Guide

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Compound of Interest

Compound Name: Zanzalintinib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic interaction between **zanzalintinib** (XL092), a next-generation tyrosine kinase inhibitor (TKI), and nivolumab, an immune checkpoint inhibitor (ICI). By objectively comparing preclinical and clinical data, this document serves as a valuable resource for understanding the enhanced anti-tumor efficacy and underlying mechanisms of this combination therapy.

Introduction: The Rationale for Combination

Zanzalintinib is a multi-targeted TKI that inhibits VEGFR, MET, and the TAM family of kinases (TYRO3, AXL, MER). These pathways are critically involved in tumor angiogenesis, proliferation, and the development of an immunosuppressive tumor microenvironment.[1][2][3] Nivolumab is a monoclonal antibody that blocks the PD-1 receptor on T-cells, thereby restoring their ability to recognize and eliminate cancer cells.[4] The combination of **zanzalintinib** and an anti-PD-1 antibody is hypothesized to create a more immune-permissive environment, enhancing the efficacy of nivolumab.[3] Preclinical studies have demonstrated that this combination leads to greater tumor growth inhibition than either agent alone, providing a strong rationale for clinical investigation.[3][4]

Preclinical Validation of Synergy

The synergistic activity of **zanzalintinib** and an anti-PD-1 antibody was extensively evaluated in the preclinical setting, primarily in murine syngeneic tumor models. The key findings from

these studies are summarized below.

Quantitative Preclinical Data

| Parameter | Zanzalintinib (XL092) Monotherapy | Anti-PD-1 Monotherapy | Zanzalintinib + Anti-PD-1 Combination | Reference |
|--|---|-----------------------|---|---|
| Biochemical IC50 | [5] | | | |
| MET | 3.0 nmol/L | N/A | N/A | [5] |
| VEGFR2 | 15.0 nmol/L | N/A | N/A | [5] |
| AXL | 5.8 nmol/L | N/A | N/A | [5] |
| MER | 0.6 nmol/L | N/A | N/A | [5] |
| In Vivo Tumor Growth Inhibition (MC38 model) | Dose-dependent inhibition | Modest inhibition | Significantly greater inhibition than single agents | [1] [4] |
| Survival (CT26 colorectal cancer model) | Increased survival | Increased survival | Significantly greater survival benefit | [1] [4] |
| Immunophenotyping (in vivo) | ↑ Peripheral CD4+ T-cells, ↑ B-cells, ↓ Myeloid cells | ↑ T-cell activation | ↑ Peripheral CD8+ T-cells | [1] [4] |
| Macrophage Repolarization (in vitro) | Promoted M2 to M1 repolarization | N/A | N/A | [1] [4] |

Experimental Protocols: Preclinical

- Cell Line: MC38 colon adenocarcinoma cells were used.
- Animals: C57BL/6 mice were inoculated subcutaneously with 0.7×10^6 MC38 cells.

- Treatment Initiation: Treatment began when tumors reached a size of approximately 50-100 mm³.
- Dosing:
 - **Zanzalintinib** (or vehicle) was administered orally, once daily.
 - Anti-mouse PD-1 antibody (or isotype control) was administered intraperitoneally every 3-4 days.
- Endpoint: Tumor volumes were measured regularly to assess tumor growth inhibition.[6][7][8]
- Sample Preparation: Tumors were harvested, dissociated into single-cell suspensions using an enzyme cocktail (collagenase type IV, DNase type IV, hyaluronidase type V), and passed through a 70 µm nylon filter.
- Staining: Cells were stained with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80).
- Analysis: Stained cells were analyzed on a flow cytometer to quantify different immune cell populations within the tumor microenvironment.[6]

Clinical Evidence of Synergistic Interaction

The promising preclinical results led to the clinical evaluation of the **zanzalintinib** and nivolumab combination in patients with advanced solid tumors, most notably in renal cell carcinoma (RCC).

Quantitative Clinical Data: STELLAR-002 and STELLAR-304 Trials

| Parameter | Zanzalintinib + Nivolumab | Sunitinib (Comparator in STELLAR-304) | Reference |
|---------------------------------|---|---|-----------|
| Objective Response Rate (ORR) | 63% (in advanced clear cell RCC; STELLAR-002) | N/A (Trial ongoing) | [9] |
| Disease Control Rate (DCR) | 90% (in advanced clear cell RCC; STELLAR-002) | N/A (Trial ongoing) | |
| Progression-Free Survival (PFS) | Primary endpoint in STELLAR-304 (vs. Sunitinib) | Primary endpoint in STELLAR-304 (vs. Zanzalintinib + Nivolumab) | [2][10] |
| Overall Survival (OS) | Secondary endpoint in STELLAR-304 | Secondary endpoint in STELLAR-304 | [10] |

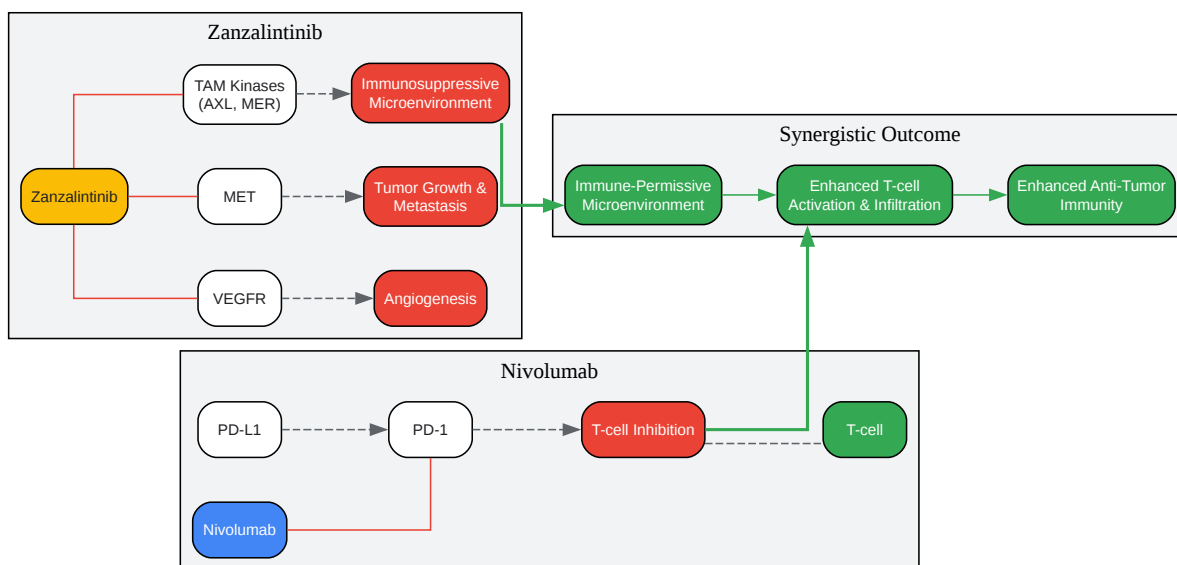
Key Clinical Trial Protocols

- Phase: 1b/2
- Study Design: Open-label, dose-escalation and cohort-expansion study.
- Population: Patients with unresectable, locally advanced, or metastatic solid tumors. Expansion cohorts include patients with clear cell RCC, non-clear cell RCC, and other genitourinary cancers.
- Intervention: **Zanzalintinib** administered in combination with nivolumab, nivolumab plus ipilimumab, or nivolumab plus relatlimab.
- Primary Endpoints: To determine the recommended dose and to assess the safety and tolerability of the combinations.[11][12]
- Secondary Endpoints: To evaluate the preliminary anti-tumor activity (including ORR and DCR).[11][12]

- Phase: 3
- Study Design: Randomized, open-label, controlled trial.
- Population: Approximately 291 patients with unresectable, locally advanced, or metastatic non-clear cell RCC (papillary, unclassified, or translocation-associated histology) who have not received prior systemic therapy.
- Intervention: Patients are randomized 2:1 to receive either **zanzalintinib** plus nivolumab or sunitinib monotherapy.
- Primary Endpoints: Progression-free survival (PFS) and objective response rate (ORR).[\[2\]](#)
[\[10\]](#)
- Secondary Endpoint: Overall survival (OS).[\[10\]](#)

Visualizing the Synergistic Mechanism and Workflow

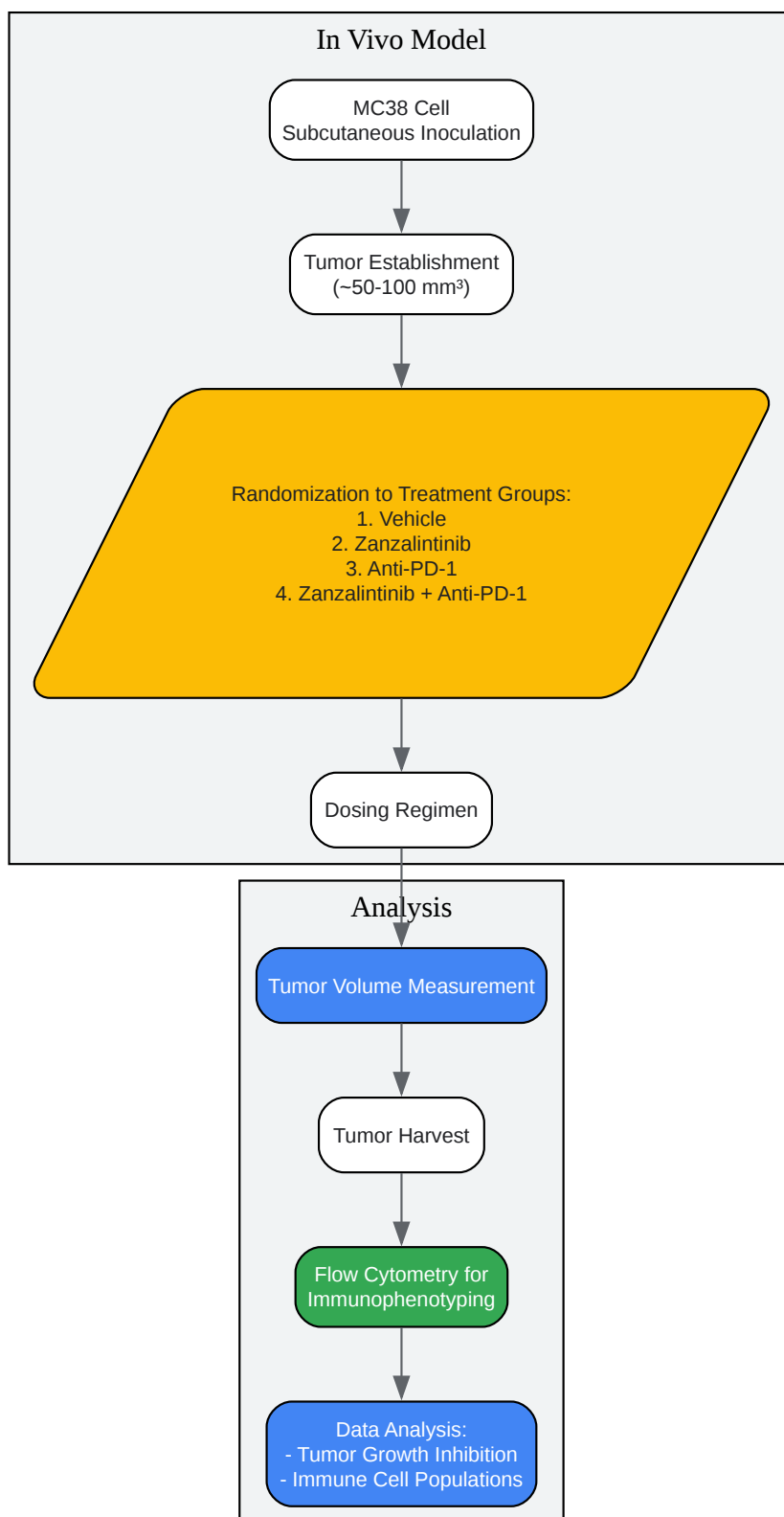
Signaling Pathway of Synergistic Action



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Caption: Synergistic mechanism of **Zanzalintinib** and Nivolumab.

Experimental Workflow for Preclinical Synergy Validation



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Caption: Workflow for preclinical validation of **Zanzalintinib** and anti-PD-1 synergy.

Conclusion

The combination of **zanzalintinib** and nivolumab represents a promising therapeutic strategy, with a strong synergistic rationale supported by both preclinical and emerging clinical data. **Zanzalintinib**'s ability to modulate the tumor microenvironment by inhibiting key pathways involved in angiogenesis and immunosuppression appears to create a more favorable landscape for nivolumab to exert its anti-tumor effects. The ongoing Phase 3 STELLAR-304 trial will be pivotal in definitively establishing the clinical benefit of this combination in non-clear cell renal cell carcinoma. The data presented in this guide underscores the potential of this combination to improve outcomes for patients with advanced cancers.

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